molecular formula C12H12ClN3OS B1517602 5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide CAS No. 1000932-24-0

5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1517602
CAS No.: 1000932-24-0
M. Wt: 281.76 g/mol
InChI Key: LWKPWOKNZHXRJR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide (molecular formula: C₁₂H₁₂ClN₃OS) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a chloromethyl group and at position 2 with a carboxamide moiety linked to a 4-methylbenzyl group . Its SMILES notation (CC1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl) highlights the spatial arrangement of the substituents, while the InChIKey (LWKPWOKNZHXRJR-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration.

Properties

IUPAC Name

5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-8-2-4-9(5-3-8)7-14-11(17)12-16-15-10(6-13)18-12/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKPWOKNZHXRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3,4-Thiadiazole-2-carboxamide Core

One efficient approach involves the cyclization of hydrazine derivatives with carbon disulfide or related reagents to form the thiadiazole ring. For example, a hydrazinecarbothioamide intermediate reacts with appropriate carboxylic acid derivatives or acyl chlorides to yield the 1,3,4-thiadiazole-2-carboxamide scaffold.

A representative method reported for related thiadiazole carboxamide derivatives involves stirring 2-hydrazinyl-N-substituted thioxoacetamides with ketone derivatives in ethanol at room temperature for several hours, leading to ring closure and formation of the thiadiazole ring with good yields (around 80%).

Introduction of Chloromethyl Group at the 5-Position

The chloromethyl substituent at the 5-position can be introduced via chloromethylation reactions, typically involving the treatment of the thiadiazole ring with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

Alternatively, direct substitution reactions on a methyl group at the 5-position can be performed using reagents like thionyl chloride or phosphorus pentachloride to convert hydroxymethyl or methyl substituents into chloromethyl groups. The reaction conditions usually require refluxing in anhydrous solvents such as dichloromethane or chloroform.

N-Substitution with 4-Methylbenzyl Group

The N-alkylation to introduce the 4-methylbenzyl group on the carboxamide nitrogen is often achieved by reacting the thiadiazole-2-carboxamide intermediate with 4-methylbenzyl chloride or bromide under basic conditions. Typical bases include potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide or acetonitrile.

The reaction is generally carried out at room temperature or slightly elevated temperatures (40–60 °C) for several hours, leading to the desired N-substituted product with yields ranging from 70% to 90%.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been reported as a powerful method to accelerate the synthesis of heterocyclic compounds, including thiadiazole and related triazole derivatives. Microwave-assisted protocols significantly reduce reaction times from hours to minutes or seconds while maintaining or improving product yields and purity.

For example, microwave-assisted synthesis of 1,3,4-thiadiazole derivatives has demonstrated reaction completion within minutes with yields exceeding 85%, compared to conventional heating methods requiring several hours. This method also reduces solvent usage and energy consumption, aligning with green chemistry principles.

Comparative Data Table of Preparation Methods

Step Method Description Conditions Reaction Time Yield (%) Reference
1 Cyclization of hydrazinecarbothioamide with ketones in ethanol Room temp, stirring ~3 hours ~80%
2 Chloromethylation using chloromethyl methyl ether or formaldehyde/HCl Reflux in DCM or chloroform 4–6 hours 70–85% (typical) Inferred from standard chloromethylation protocols
3 N-alkylation with 4-methylbenzyl chloride under basic conditions K2CO3 or Et3N, DMF, 40–60 °C 6–12 hours 70–90% Common synthetic practice
4 Microwave-assisted synthesis of thiadiazole derivatives Microwave irradiation, ethanol or solvent-free 5–30 min 85–95%

Research Findings and Notes

  • The cyclization step to form the thiadiazole ring is generally high yielding and can be performed under mild conditions, making it suitable for scale-up.
  • Chloromethylation requires careful control of reaction conditions due to the reactivity and toxicity of chloromethylating agents.
  • N-alkylation with 4-methylbenzyl halides is straightforward and efficient but may require purification steps to remove unreacted alkylating agents and by-products.
  • Microwave-assisted synthesis offers significant advantages in terms of reaction speed and environmental impact, with yields comparable or superior to conventional methods.
  • No direct literature source was found explicitly detailing the exact preparation of this compound; however, the above methods are derived from closely related thiadiazole carboxamide syntheses and standard organic chemistry protocols for chloromethylation and N-alkylation.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

    Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.

Scientific Research Applications

Biological Activities

Thiadiazole derivatives are known for a variety of biological activities:

Antimicrobial Activity

Research indicates that thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation . The structural features of 5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases .

Carbonic Anhydrase Inhibition

Some thiadiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This inhibition can be beneficial in treating conditions like glaucoma and certain types of edema .

Case Studies

Several studies highlight the applications of thiadiazole derivatives:

StudyFindings
Bhatia et al., 2022Investigated a series of thiadiazoles for antimicrobial activity against Staphylococcus aureus and Shigella flexneri, showing promising results .
Kaur et al., 2021Reported moderate to good anticancer activity for biphenyl imidazo[2,1-b][1,3,4]thiadiazole derivatives compared to standard treatments .
Gür et al., 2020Synthesized various thiadiazole derivatives and evaluated their antioxidant properties, indicating significant potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiadiazole Core

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (): This compound lacks both the chloromethyl group and the carboxamide moiety. Instead, it has a 4-methylphenyl substituent at position 5 and an amine group at position 2. Biological studies indicate insecticidal and fungicidal activities, though less potent compared to carboxamide derivatives .
  • The 4-chlorobenzylidene group increases lipophilicity, which may improve membrane permeability. Reported activities include broad-spectrum antimicrobial effects .

Carboxamide Derivatives with Modified N-Substituents

  • However, the reduced hydrophobicity compared to the 4-methylbenzyl group may alter pharmacokinetic profiles .
  • 5-(Chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide () :
    The 4-fluorobenzyl substituent introduces a strong electron-withdrawing effect, which could stabilize the carboxamide bond against enzymatic hydrolysis. Fluorine’s small atomic radius allows tighter binding to target proteins, as seen in fluorinated pharmaceuticals .
Heterocycle Replacement: Oxadiazole Analogues
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () :
    Replacing the thiadiazole sulfur with oxygen (oxadiazole) alters electronic properties, reducing ring aromaticity and polarizability. These compounds exhibit selective anticancer activity against liver cancer (IC₅₀ = 2.46 μg/mL), suggesting that heteroatom choice critically influences target specificity .
Functional Group Modifications

Biological Activity

5-(Chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN3OS
  • Molecular Weight : 281.76 g/mol
  • CAS Number : 1000932-24-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in critical cellular processes, such as:

  • DNA Replication : Disruption of DNA synthesis can lead to apoptosis in rapidly dividing cancer cells.
  • Protein Synthesis : Inhibition of protein synthesis can impair tumor growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast)10.10Induces apoptotic cell death
HepG2 (Liver)8.107Inhibits ERK1/2 kinase activity
HT-29 (Colon)5.36Induces cell cycle arrest

In vitro studies using the MTT assay demonstrated that the compound's cytotoxicity varies based on structural modifications. For instance, substituting different groups on the thiadiazole ring can significantly enhance its potency against specific cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various thiadiazole derivatives reported moderate to strong fungicidal activity against several fungal strains at concentrations around 50 μg/mL. The structure-activity relationship indicated that halogen substitutions at specific positions on the phenyl ring enhance antifungal efficacy .

Case Studies and Research Findings

  • In Vitro Cytotoxicity Studies :
    • A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines, revealing that structural modifications could lead to a fourfold increase in activity by altering substituents on the phenyl ring .
    • The most potent compound from this series showed an IC50 value of 2.32 µg/mL against MCF-7 cells.
  • In Vivo Studies :
    • In vivo studies using tumor-bearing mice models demonstrated that certain thiadiazole derivatives could effectively target sarcoma cells, showcasing their potential for therapeutic applications in oncology .
  • Mechanistic Insights :
    • Western blotting analysis indicated that some derivatives induce apoptosis through the activation of caspases (caspase 3, 8, and 9), confirming their role in programmed cell death pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves coupling thiosemicarbazide derivatives with chlorinated carboxylic acids or acid chlorides. For example, refluxing with POCl₃ at 90°C under anhydrous conditions can facilitate cyclization to form the thiadiazole core . The chloromethyl group may be introduced via nucleophilic substitution or alkylation steps, requiring inert atmospheres and solvents like dioxane or DMF . Yield optimization often involves pH adjustment (e.g., ammonia to pH 8–9 for precipitation) and recrystallization from DMSO/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., chloromethyl at C5, 4-methylbenzyl group) via ¹H/¹³C NMR chemical shifts, referencing similar thiadiazole derivatives (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethanol/water mixtures are ideal for recrystallization .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Degradation risks include oxidation of the thiadiazole ring under prolonged light exposure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer studies?

  • Methodology :

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values to reference drugs like dasatinib .
  • Mechanistic studies : Probe kinase inhibition (e.g., Src kinase) via enzymatic assays or Western blotting for phosphorylated targets .
  • Structure-activity relationship (SAR) : Modify the chloromethyl or benzyl substituents to assess impact on potency .

Q. What analytical strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, noting variations in assay conditions (e.g., cell line specificity, serum concentration).
  • Crystallography : Use X-ray diffraction (e.g., SHELX programs ) to confirm stereoelectronic effects of substituents on target binding.
  • Dose-response validation : Replicate studies with rigorous controls for off-target effects (e.g., ROS generation) .

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Methodology :

  • Molecular docking : Simulate binding to proposed targets (e.g., Src kinase) using AutoDock Vina or Schrödinger Suite. Prioritize modifications enhancing hydrogen bonding with catalytic residues .
  • ADMET prediction : Use QSAR models to predict pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow chemistry : Minimize side reactions (e.g., dimerization) via controlled reagent mixing and temperature gradients .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for selective C–N coupling during benzyl group introduction .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar thiadiazole analogs?

  • Methodology :

  • High-resolution NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic or thiadiazole protons .
  • Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous assignments (e.g., distinguishing CH₂Cl from aromatic CH₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

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